molecular formula C20H20N2O3S B2450741 N1-(4-isopropylphenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide CAS No. 2034542-04-4

N1-(4-isopropylphenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide

Cat. No.: B2450741
CAS No.: 2034542-04-4
M. Wt: 368.45
InChI Key: VCBHQLJKDPVSOB-UHFFFAOYSA-N
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Description

N1-(4-isopropylphenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including an oxalamide core, a thiophene ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-isopropylphenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxalamide core, followed by the introduction of the isopropylphenyl group and the thiophene-furan moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(4-isopropylphenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

N1-(4-isopropylphenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N1-(4-isopropylphenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(4-isopropylphenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide include other oxalamide derivatives and compounds featuring thiophene and furan rings.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

N'-(4-propan-2-ylphenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13(2)14-5-7-15(8-6-14)22-20(24)19(23)21-12-16-9-10-17(25-16)18-4-3-11-26-18/h3-11,13H,12H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBHQLJKDPVSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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